6-(2,5-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
6-(2,5-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, also known as CERC-501, is a small molecule drug that has been developed for the treatment of various neuropsychiatric and neurological disorders.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties . Compounds similar to the one have shown inhibitory activity against influenza A and other viruses . This suggests potential research applications of our compound in developing antiviral medications or studying viral pathogenesis.
Anti-inflammatory Properties
The indole nucleus, which is part of the compound’s structure, is known for its anti-inflammatory effects . Research into the compound could contribute to the development of new anti-inflammatory drugs or provide insights into the inflammatory process at a molecular level .
Anticancer Research
Indole derivatives are also recognized for their anticancer activities . Investigating this compound could lead to the discovery of novel therapeutic agents or enhance our understanding of cancer cell biology, given its structural similarity to bioactive indole compounds .
Antimicrobial Applications
The antimicrobial potential of indole derivatives makes them candidates for exploring new antibacterial and antifungal agents . The compound could be studied for its efficacy against various microbial strains, contributing to the field of infectious diseases .
Neuroprotective Effects
Given the indole core’s presence in neuroactive substances, research into this compound could uncover neuroprotective agents . It might be useful in studying neurodegenerative diseases or in the development of drugs to protect neuronal health .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone. The compound could be researched for its effects on plant growth and development, potentially leading to applications in agriculture and botany .
Enzyme Inhibition Studies
Compounds with an indole moiety have been used to study enzyme inhibition . This compound could be valuable in biochemical research to understand enzyme mechanisms or to develop enzyme inhibitors as therapeutic agents .
Pharmacophore Development
The indole nucleus is a common pharmacophore in medicinal chemistry. Research into this compound could aid in the design of new drugs, serving as a model for pharmacophore development in drug discovery processes .
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . These receptors can vary depending on the specific structure of the indole derivative.
Mode of action
The interaction of indole derivatives with their targets often involves the formation of hydrogen bonds and hydrophobic interactions . This can lead to changes in the conformation of the target protein, potentially altering its function.
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME properties of indole derivatives can vary widely depending on their specific structure. Some indole derivatives are well absorbed and extensively metabolized, while others may have poor bioavailability .
Result of action
The molecular and cellular effects of indole derivatives can include the inhibition of enzyme activity, the induction of cell death, and the modulation of immune responses .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives .
properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-28-16-7-9-20(29-2)17(13-16)18-8-10-21(26)25(23-18)14-22(27)24-12-11-15-5-3-4-6-19(15)24/h3-10,13H,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDIQOMQKJYXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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